6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound characterized by a unique molecular structure that incorporates multiple heterocyclic rings. This compound is part of a broader class of pyridazinone derivatives, which have garnered attention for their potential pharmacological applications. The compound's molecular formula is , and it has a molecular weight of 313.35 g/mol.
6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is categorized as a pyridazinone derivative due to the presence of the pyridazine ring in its structure.
The synthesis of 6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves several steps that typically include the formation of azetidine and quinoxaline derivatives. A common method for synthesizing such compounds is through the use of multi-step reactions involving nucleophilic substitutions and cyclization processes.
Recent studies have demonstrated various synthetic routes that utilize starting materials such as methyl 2-(dimethoxyphosphoryl)acetate and azetidine derivatives, employing catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate reactions . The reaction conditions often involve polar aprotic solvents and controlled temperatures to optimize yields and purity.
The molecular structure of 6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one features a pyridazine ring fused with an azetidine moiety and a quinoxaline group. This complex arrangement contributes to its unique chemical properties.
Key structural data includes:
The compound can undergo various chemical reactions typical for heterocyclic compounds, including nucleophilic substitutions, cyclization, and functional group transformations. For instance, reactions involving the quinoxaline moiety may yield derivatives with altered biological activities.
The mechanism of action for compounds like 6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves interactions with biological targets such as enzymes or receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects.
Studies on related quinoxaline derivatives suggest that they may exhibit anxiolytic properties by acting on neurotransmitter systems in the brain . The specific binding affinities and activity profiles would require further investigation through pharmacological assays.
While specific data on boiling and melting points for this compound are not readily available, related compounds often exhibit moderate stability under standard laboratory conditions.
The compound is expected to be soluble in organic solvents due to its hydrophobic regions while being less soluble in water due to its complex structure. Its reactivity profile can be influenced by the presence of functional groups such as methyl and nitrogen-containing rings.
6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting various conditions, including anxiety disorders. The structural features suggest possible interactions with biological targets that warrant further exploration in drug discovery programs .
CAS No.: 32694-82-9
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 2375662-42-1
CAS No.: 610764-96-0